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Compound of Interest

Compound Name: tert-Butyl-4-chloro-3-oxobutanoate

Cat. No.: B1273013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-Butyl-4-chloro-3-oxobutanoate is a key building block in organic synthesis, particularly

valued in the pharmaceutical industry for the preparation of various active pharmaceutical

ingredients. Its bifunctional nature, featuring both a β-ketoester moiety and a reactive alkyl

chloride, allows for a diverse range of chemical transformations. This technical guide provides

a comprehensive overview of a common and effective two-step synthesis route, beginning with

the formation of tert-butyl acetoacetate, followed by its chlorination. Detailed experimental

protocols, quantitative data, and process visualizations are presented to aid researchers in the

safe and efficient laboratory-scale synthesis of this important intermediate.

Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl-4-chloro-3-oxobutanoate is

provided in the table below for easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1273013?utm_src=pdf-interest
https://www.benchchem.com/product/b1273013?utm_src=pdf-body
https://www.benchchem.com/product/b1273013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 74530-56-6

Molecular Formula C₈H₁₃ClO₃

Molecular Weight 192.64 g/mol

Appearance Liquid

Boiling Point 230.5±15.0 °C at 760 mmHg[1]

Flash Point 87 °C[1]

Storage Temperature 4 °C, sealed, away from moisture[1]

Synthesis Pathway Overview
The synthesis of tert-butyl-4-chloro-3-oxobutanoate is typically achieved through a two-step

process. The first step involves the synthesis of the precursor, tert-butyl acetoacetate, from the

reaction of diketene with tert-butanol. The subsequent step is the chlorination of the active

methylene group of the tert-butyl acetoacetate to yield the final product.
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Caption: Overall two-step synthesis pathway for tert-Butyl-4-chloro-3-oxobutanoate.

Experimental Protocols
Step 1: Synthesis of tert-Butyl Acetoacetate
This procedure is adapted from a well-established method for the preparation of tert-butyl

acetoacetate.[2]

Materials:

tert-Butyl alcohol (1.07 moles)

Diketene (1.14 moles) [Caution: Toxic and lachrymatory]

Anhydrous sodium acetate (4.8 mmoles)

Equipment:

500-mL three-necked flask

Sealed mechanical stirrer

Dropping funnel

Reflux condenser

Thermometer

Heating mantle

Short path distillation apparatus

Procedure:

Equip a 500-mL three-necked flask with a sealed mechanical stirrer, a dropping funnel, and a

reflux condenser fitted with a thermometer.

Charge the flask with tert-butyl alcohol (1.07 moles).
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Heat the flask using a heating mantle until the temperature of the alcohol reaches 80-85 °C.

Once the temperature is reached, remove the heating mantle.

With stirring, add anhydrous sodium acetate (4.8 mmoles) to the flask.

Add diketene (1.14 moles) dropwise from the dropping funnel over a period of 2.5 hours. The

temperature will initially drop to 60-70 °C and then slowly rise to 110-115 °C.

After the addition of diketene is complete, continue stirring the resulting brown-black solution

for an additional 30 minutes.

Immediately distill the product under reduced pressure through a short column.

Collect the fraction boiling at 85 °C/20 mmHg.

Expected Yield:

The reported yield for this procedure is typically high, though a specific quantitative yield is not

provided in the reference.

Step 2: Chlorination of tert-Butyl Acetoacetate
While a specific, detailed protocol for the chlorination of tert-butyl acetoacetate is not readily

available in the searched literature, a plausible method can be derived from general

procedures for the chlorination of active methylene compounds using sulfuryl chloride.

Materials:

tert-Butyl acetoacetate (1 mole)

Sulfuryl chloride (1 mole) [Caution: Corrosive and reacts violently with water]

Anhydrous dichloromethane (or other suitable inert solvent)

Equipment:

Three-necked flask

Mechanical stirrer
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Dropping funnel

Reflux condenser with a gas outlet to a scrubber

Thermometer

Cooling bath (ice-water or other)

Rotary evaporator

Procedure:

In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a

dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved

HCl and SO₂).

Charge the flask with tert-butyl acetoacetate (1 mole) and a suitable volume of anhydrous

dichloromethane.

Cool the flask to 0-5 °C using a cooling bath.

Slowly add sulfuryl chloride (1 mole) dropwise from the dropping funnel while maintaining the

temperature between 0-10 °C. The reaction is exothermic.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for several hours, monitoring the reaction progress by TLC or GC.

Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a

stirred mixture of ice and a saturated solution of sodium bicarbonate to neutralize any

remaining acid.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.
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The crude product can be further purified by vacuum distillation.

Expected Yield:

Yields for such chlorination reactions can vary but are often in the range of 70-90% based on

similar transformations.

Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of tert-
butyl-4-chloro-3-oxobutanoate.
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Step 1: Synthesis of tert-Butyl Acetoacetate

Step 2: Chlorination
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Caption: Experimental workflow for the synthesis of tert-Butyl-4-chloro-3-oxobutanoate.
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Safety Considerations
Diketene is toxic and a lachrymator. All manipulations should be performed in a well-

ventilated fume hood with appropriate personal protective equipment (PPE), including gloves

and safety goggles.

Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with

extreme care in a fume hood, and appropriate PPE must be worn.

The chlorination reaction is exothermic and produces corrosive gases (HCl and SO₂). Proper

temperature control and a gas scrubbing system are essential.

Standard laboratory safety practices should be followed at all times.

Conclusion
This technical guide outlines a reliable two-step synthesis of tert-butyl-4-chloro-3-
oxobutanoate. By following the detailed experimental protocols and adhering to the safety

precautions, researchers can effectively produce this valuable intermediate for applications in

drug discovery and development. The provided data and visualizations serve as a practical

resource for laboratory work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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